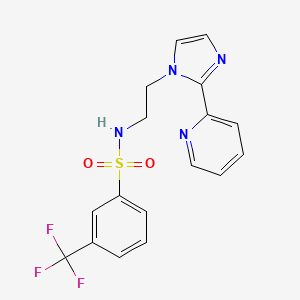

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves strategic organic reactions tailored to introduce specific functional groups at desired positions within the molecule. The methodology might include steps such as the reaction of benzene sulfonyl chloride with amines in the presence of basic conditions to furnish the sulfonamide in high yield, as demonstrated in the synthesis of similar compounds (Ijuomah, Ike, & Obi, 2022).

Molecular Structure Analysis

The molecular and supramolecular structures of sulfonamide derivatives reveal significant insights into their chemical behavior and potential interactions. For instance, studies on closely related molecules have shown that the torsion angles and hydrogen bonding patterns contribute to the stability and reactivity of these compounds (Jacobs, Chan, & O'Connor, 2013). These structural elements facilitate specific molecular conformations and intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for their biological activity and supramolecular assembly.

Chemical Reactions and Properties

Sulfonamides, including N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, undergo various chemical reactions that highlight their reactivity and functional versatility. These compounds participate in reactions characteristic of sulfonamides, such as sulfonation, amidation, and electrophilic aromatic substitution, which are pivotal for their diverse chemical properties and applications (Cui, Zhu, Li, & Cao, 2018).

科学的研究の応用

Transfer Hydrogenation Catalysis

- A study by Ruff et al. (2016) explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in transfer hydrogenation reactions. They found these compounds effective as pre-catalysts in transfer hydrogenation of various substrates, including ketones and diones.

Antimicrobial and Anticancer Activities

- Research by Ş. Küçükgüzel et al. (2013) demonstrated that certain derivatives of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides exhibit significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities.

Ligand for Metal Coordination

- A study by Jacobs et al. (2013) investigated N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide as potential ligands for metal coordination. They focused on the molecular and supramolecular structures of these compounds, finding differences in their conformational properties based on the substituent group.

Development of Novel Organic Compounds

- Research by Cui et al. (2018) demonstrated an efficient method for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method shows great functional group tolerance and efficiency, useful for preparing novel organic compounds.

Kinase Inhibitors

- A study by Chang et al. (2017) discussed the design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as selective kinase inhibitors. These compounds show promise in inhibiting ZAK kinase activity, with potential therapeutic effects in cardiac hypertrophy.

Antimicrobial Synthesis

- Ijuomah et al. (2022) synthesized and tested the antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, finding significant antimicrobial properties against various bacterial strains.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-3-5-14(12-13)27(25,26)23-9-11-24-10-8-22-16(24)15-6-1-2-7-21-15/h1-8,10,12,23H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUTYNQAKRQJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2484142.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2484146.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)

![2-[3-(2,2-Difluoroethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2484150.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2484154.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)

![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)